molecular formula C8H9NS B2366975 4-methyl-6H,7H-thieno[3,2-c]pyridine CAS No. 30433-99-9

4-methyl-6H,7H-thieno[3,2-c]pyridine

Katalognummer: B2366975
CAS-Nummer: 30433-99-9
Molekulargewicht: 151.23
InChI-Schlüssel: HBVBACFEOQYFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H9NS and a molecular weight of 151.232 g/mol This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, making it a member of the thienopyridine family

Vorbereitungsmethoden

The synthesis of 4-methyl-6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thienopyridine derivatives . Another approach involves the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-methyl-6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-methyl-6H,7H-thieno[3,2-c]pyridine varies depending on its application. As an antitubulin agent, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . As a P2X7 receptor antagonist, it blocks the activation of the P2X7 ion channel, thereby reducing the production of proinflammatory cytokines and mitigating neuroinflammation . The molecular targets and pathways involved in these mechanisms are specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-methyl-6H,7H-thieno[3,2-c]pyridine can be compared with other similar compounds, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene . These compounds share a similar fused ring system but differ in their substituents and specific ring structures. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds. Other similar compounds include thioxopyrimidines and their condensed analogs, which also exhibit diverse biological activities .

Biologische Aktivität

4-Methyl-6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.

Structure and Properties

The compound features a thieno[3,2-c]pyridine scaffold, which is characterized by a fused ring system that includes sulfur and nitrogen atoms. This structural configuration contributes to its unique reactivity and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds based on the thieno[2,3-c]pyridine structure have shown significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies : A study evaluating substituted thieno[3,2-c]pyridines demonstrated that certain derivatives exhibited IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)
This compoundHeLa1.1
4-Methyl derivativeL12102.8
4-Methyl derivativeCEM2.3
  • Mechanism of Action : The mechanism involves binding to the colchicine site of tubulin, inhibiting microtubule polymerization which is crucial for cell division . This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, although comprehensive studies are still required to establish its efficacy fully .

Case Study 1: Antiproliferative Activity

In a study focused on the antiproliferative effects of thieno[3,2-c]pyridine derivatives, researchers synthesized several compounds and assessed their activity against human colon adenocarcinoma cells (RKOp27). The results indicated that modifications at specific positions on the thieno ring significantly influenced their potency .

Case Study 2: Selectivity Towards Cancer Cells

Another investigation explored the selectivity of these compounds towards cancer cells versus normal human peripheral blood mononuclear cells (PBMC). The tested derivatives showed IC50 values greater than 20 µM against PBMCs, suggesting a favorable therapeutic window with selective toxicity towards cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including cyclization reactions. Variations in substituents can lead to derivatives with enhanced biological activities.

Synthetic Pathway Overview:

  • Starting Materials : Use of appropriate thiophene and pyridine precursors.
  • Cyclization Reaction : Formation of the thieno-pyridine structure through cyclization.
  • Functionalization : Introduction of methyl or other substituents at specific positions to enhance biological activity.

Eigenschaften

IUPAC Name

4-methyl-6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBACFEOQYFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, N-(2-Thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, 2,2,2-Trifluoro-N-(2-thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods III

Procedure details

To 5.70 g (0.0337 mol) of 2-acetylaminoethylthiophene (f-l) was added 157 ml of dry benzene; and while being refluxed, a mixture of 13.80 g (0.09 mol) of phosphorus oxychloride and 63 ml of dry benzene was added dropwise to the solution. After being refluxed for 2 hr., the mixture was cooled with ice, and the reaction solution was poured into 315 g of ice. Under ice-cooling, the mixture was adjusted to pH 10 or more with 48% aqueous NaOH, and the solution was extracted with ether. After being washed with saturated brine, the ether layer was dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to give 4.45 g (Yield : 87.3%) of the objective product, 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-l) as dark red liquid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
315 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.